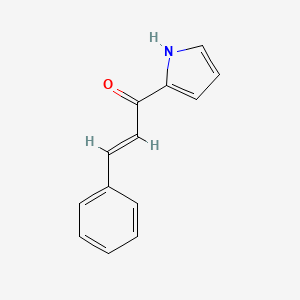

![molecular formula C20H17N3O3S B12008281 (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-16-7](/img/structure/B12008281.png)

(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es un complejo compuesto orgánico que pertenece a la clase de los tiazolotriazoles. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazol fusionado con un anillo de triazol, y un grupo bencilidén sustituido con grupos dimetoxi y metilfenil. La estructura del compuesto confiere propiedades químicas específicas que lo hacen interesante en diversos campos de investigación científica.

Métodos De Preparación

La síntesis de (5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona típicamente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye la condensación de 2,3-dimetoxi benzaldehído con 4-metilfeniltiosemicarbazida para formar la correspondiente tiosemicarbazona. Este intermedio se cicla luego en condiciones ácidas para producir el núcleo de tiazolotriazol. El paso final implica la formación del grupo bencilidén a través de una reacción de condensación de Knoevenagel con un aldehído adecuado.

Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a sus aplicaciones especializadas y la complejidad de su síntesis. La síntesis a escala de laboratorio típicamente involucra técnicas estándar de química orgánica como reflujo, destilación y cromatografía para purificación.

Análisis De Reacciones Químicas

(5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de los correspondientes óxidos.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la reducción del grupo bencilidén a un grupo bencilo.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo bencilidén, donde nucleófilos como aminas o tioles pueden reemplazar los grupos metoxi.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes orgánicos como diclorometano o etanol, y temperaturas controladas para optimizar los rendimientos de la reacción. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados, pero generalmente incluyen varios tiazolotriazoles sustituidos.

Aplicaciones Científicas De Investigación

(5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona tiene varias aplicaciones de investigación científica:

Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.

Medicina: Los estudios preliminares sugieren que el compuesto puede tener propiedades farmacológicas, incluidas actividades antiinflamatorias y anticancerígenas.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y sensores químicos.

Mecanismo De Acción

El mecanismo de acción de (5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona involucra su interacción con objetivos moleculares específicos. Se cree que el compuesto ejerce sus efectos al unirse a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir ciertas enzimas ocupando sus sitios activos, evitando la unión del sustrato y la actividad catalítica subsiguiente. Las vías moleculares involucradas en su acción aún están bajo investigación, pero se cree que influye en las vías de señalización relacionadas con la inflamación y la proliferación celular.

Comparación Con Compuestos Similares

Compuestos similares a (5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona incluyen otros tiazolotriazoles y derivados de bencilidén. Estos compuestos comparten similitudes estructurales pero difieren en sus sustituyentes, lo que puede impactar significativamente sus propiedades químicas y actividades biológicas. Por ejemplo, los compuestos con diferentes sustituyentes en el grupo bencilidén pueden exhibir distintos grados de inhibición enzimática o afinidad de unión al receptor. La singularidad de (5E)-5-(2,3-dimetoxi bencilidén)-2-(4-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona radica en su combinación específica de sustituyentes, que confieren reactividad química distinta y potencial actividad biológica.

Referencias

- Oxidative esterification of ethylene glycol in methanol to methyl glycolate over Au/ZnO catalysts

- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 - MilliporeSigma

- Innovative way to break chemical bonds broadens horizons for making molecules

- Chemical reaction in a liquid–liquid phase-separated multiple droplet

- HFIP Promoted Carbo-lactonisation as a New Route to Functionalised

- Beijing National Laboratory for Molecular Sciences

- International Research Center of Big Data for Sustainable Development Goals

- Large-scale characterization of drug mechanism of action

- Frontiers | A cheminformatics and network pharmacology approach

- New Mechanism of Action Kills Cancer Cells

- Disilane-bridged architectures: an emerging class of molecular materials

- Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents

Propiedades

Número CAS |

606950-16-7 |

|---|---|

Fórmula molecular |

C20H17N3O3S |

Peso molecular |

379.4 g/mol |

Nombre IUPAC |

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C20H17N3O3S/c1-12-7-9-13(10-8-12)18-21-20-23(22-18)19(24)16(27-20)11-14-5-4-6-15(25-2)17(14)26-3/h4-11H,1-3H3/b16-11+ |

Clave InChI |

WSMXYOOMRODXGN-LFIBNONCSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/SC3=N2 |

SMILES canónico |

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

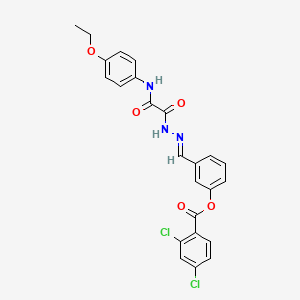

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)

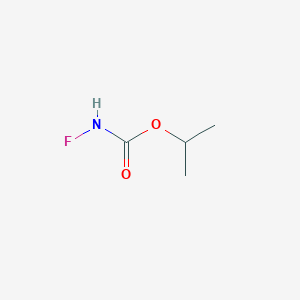

![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)